5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole
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Overview
Description
5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity compared to other similar compounds.
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)3-7-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
GMONAWGFVJQDPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2CNC2 |
Origin of Product |
United States |
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